N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
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Overview
Description
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
Attachment of the Pentanamide Moiety: The pentanamide group can be attached through amide bond formation, typically using coupling reagents such as carbodiimides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to interact with these targets through various binding modes, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-((3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide: Similar structure but with a chloro group instead of a methoxy group.
N-((3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-4-9-13(19)16-10-14-17-15(18-21-14)11-7-5-6-8-12(11)20-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWFDWKGMNVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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